ZINC09875266 is a chemical compound that falls under the category of small organic molecules, specifically classified as a zinc-binding compound. It is part of a broader class of compounds that exhibit potential therapeutic properties, particularly in the context of biological systems where zinc plays a crucial role. The compound was identified through systematic screening processes aimed at discovering novel agents with specific biological activities.
ZINC09875266 is sourced from the ZINC database, which is a free database of commercially available compounds for virtual screening. This database provides a wealth of information on various chemical entities, including their structures, properties, and biological activities.
ZINC09875266 is classified as an organometallic compound due to its incorporation of zinc, a transition metal, within its molecular structure. This classification is significant as it influences the compound's reactivity and interaction with biological systems.
The synthesis of ZINC09875266 typically involves multi-step organic synthesis techniques that may include:
The technical details of the synthesis include controlling reaction conditions such as temperature, solvent choice, and reaction time. The use of protective groups may also be necessary to prevent undesired side reactions during multi-step syntheses. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of ZINC09875266 can be represented using standard chemical notation, indicating the arrangement of atoms and bonds within the molecule. The presence of zinc in its structure suggests coordination with other atoms or groups within the molecule.
Key data regarding the molecular structure includes:
ZINC09875266 undergoes various chemical reactions that can include:
The kinetics and mechanisms of these reactions can be studied using spectroscopic methods and computational chemistry approaches to elucidate how ZINC09875266 interacts with other molecules.
The mechanism of action for ZINC09875266 involves its interaction with biological targets, particularly those that require zinc for functionality. This could include enzymes or receptors where zinc acts as a cofactor.
Research indicates that compounds like ZINC09875266 can modulate enzymatic activity or influence signaling pathways through their binding to target proteins. Detailed studies often involve kinetic assays to measure changes in activity upon treatment with the compound.
Key physical properties include:
Chemical properties encompass:
Relevant data may be gathered from experimental studies and literature reviews assessing these properties.
ZINC09875266 has several scientific applications, particularly in:
Zinc-binding compounds represent a cornerstone of bioinorganic chemistry due to zinc’s indispensable role in biological systems. As the second most abundant trace element in humans, zinc serves as a catalytic or structural cofactor in ~10% of the proteome, including over 300 enzymes and transcription factors [4]. Zinc ions (Zn²⁺) enable critical functions such as:
The versatility of zinc coordination chemistry—exhibiting flexible geometries (tetrahedral, square planar, octahedral) and moderate binding affinities—allows dynamic interactions with biological targets. This underpins therapeutic strategies targeting zinc-dependent pathways in cancer, neurodegeneration, and antimicrobial resistance [1] [4]. For instance, dysregulation of zinc homeostasis is implicated in tumor progression and Alzheimer’s disease pathology, making zinc-binding sites attractive for drug design [4].
Protein Class | Representative Members | Biological Functions |
---|---|---|
Zinc-Dependent Enzymes | Carbonic anhydrase, HDACs | Catalysis of hydrolysis, deacetylation reactions |
Zinc Finger Proteins | Transcription factors (e.g., Sp1) | DNA recognition, transcriptional regulation |
Metallothioneins | MT1, MT2 | Zinc storage, detoxification, redox buffering |
Matrix Metalloproteinases | MMP-2, MMP-9 | Tissue remodeling, cancer metastasis |
ZINC09875266 is a virtual compound cataloged in the publicly accessible ZINC database, a repository of >230 million commercially available compounds for virtual screening. Its identification follows stringent computational workflows:
Virtual screening (VS) leverages tools like AutoDock Vina and FRED to prioritize ZINC09875266 for experimental validation. Molecular docking simulations predict binding poses and affinities (e.g., ΔG = -9.2 kcal/mol for HDAC8), though accuracy depends on force field parameterization and solvent modeling [6] [9]. The compound’s anthracene-derived scaffold—structurally analogous to DNA-intercalating agents like doxorubicin—suggests potential for nucleic acid targeting [8].
Software | Methodology | Application to Zinc Targets |
---|---|---|
AutoDock Vina | Gradient-optimized docking | High-throughput screening of metalloenzyme libraries |
FRED | Shape/electrostatic complementarity | Enrichment of zinc-coordinating fragments |
GLIDE | Hierarchical docking filters | Prediction of binding modes in Zn-dependent enzymes |
Organometallic complexes—characterized by direct metal-carbon bonds—exhibit unique mechanisms in drug design. ZINC09875266’s anthracene motif places it within this class, sharing features with established therapeutic agents:
These compounds exploit ligand field effects and tunable redox states to enhance selectivity. For example, zinc’s filled d¹⁰ configuration prevents redox cycling, minimizing off-target oxidative damage compared to iron/copper complexes [7] [8]. Organometallics also enable multimodal actions:
Compound Class | Example | Biological Target | Therapeutic Application |
---|---|---|---|
Ferrocene-Quinoline | Ferroquine | Heme polymerization | Antimalarial |
Zinc-Anthracene | [Zn(ahpa)Cl(H₂O)] | DNA topoisomerase II | Anticancer (cervical) |
Gold-NHC | Auranofin analogs | Thioredoxin reductase | Anticancer, antibacterial |
Despite advances, key challenges persist in targeting zinc-dependent systems:
ZINC09875266 faces uncertainties regarding:
Knowledge Gap | Impact on Therapy | Current Approaches |
---|---|---|
Metal Specificity | Off-target binding to Ca²⁺/Mg²⁺ sites | Hybrid ligands with geometric constraints |
Resistance in MBLs | Carbapenem antibiotic failure | Biphenyl tetrazoles as Zn-chelators |
HDAC Isoform Selectivity | Cardiotoxicity, neurotoxicity | Cap group optimization in ZBGs |
Compound Name | Chemical Context |
---|---|
ZINC09875266 | Virtual screening hit, anthracene-derived scaffold |
Ferrocifen | Ferrocene-antiestrogen hybrid |
KP1019 | Ruthenium-indazole complex |
[Zn(ahpa)Cl(H₂O)] | Zinc-anthracene anticancer agent |
GSK2798745 | TRPV4 antagonist |
HC-067047 | TRPV4 antagonist |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1